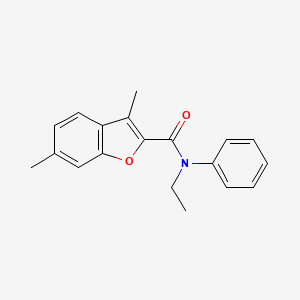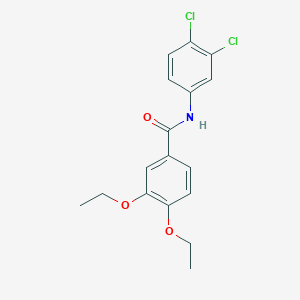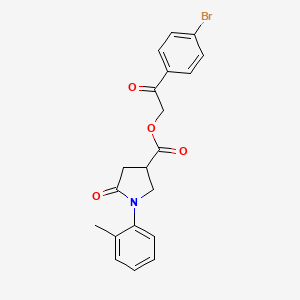![molecular formula C16H18FN3O2 B5195345 N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea, also known as Flupyradifurone, is a novel systemic insecticide that belongs to the butenolide chemical class. It was first introduced in 2014 by Bayer CropScience and has since gained popularity due to its unique chemical structure and mode of action. Flupyradifurone is highly effective against a range of insect pests, including honeybees, and has been approved for use in several countries worldwide.
Wirkmechanismus
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone works by targeting the nicotinic acetylcholine receptor (nAChR) in insects. It binds to the receptor and disrupts the normal functioning of the nervous system, leading to paralysis and death. N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has a unique binding site on the nAChR that is different from other insecticides, making it highly effective against pests that have developed resistance to other chemicals.
Biochemical and Physiological Effects:
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has been shown to have minimal impact on non-target organisms, including mammals, birds, and fish. It is rapidly metabolized in the environment and does not persist in soil or water. N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has also been shown to have low toxicity to honeybees, making it a valuable tool for pest management in agriculture.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has several advantages for use in laboratory experiments. It is highly effective against a range of insect pests, making it a valuable tool for studying insect behavior and physiology. N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone is also relatively easy to use and does not require specialized equipment or expertise. However, N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has some limitations for use in the laboratory. It is a relatively new chemical and has not been extensively studied for its long-term effects on the environment or non-target organisms.
Zukünftige Richtungen
There are several future directions for research on N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone. One area of interest is the development of new formulations that can improve its efficacy against pests. Another area of interest is the study of its potential as a fungicide and herbicide. Additionally, further research is needed to understand the long-term effects of N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone on the environment and non-target organisms. Finally, there is a need for continued research on the development of new insecticides with novel modes of action to combat the growing problem of insecticide resistance.
Synthesemethoden
The synthesis of N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone involves several steps, including the reaction of 2-fluorophenol with 3-pyridylmethylamine to form the intermediate 2-(2-fluorophenoxy)-3-pyridinylmethylamine. This intermediate is then treated with propyl isocyanate to form the final product, N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea. The synthesis of N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has been extensively studied for its efficacy against a range of insect pests. It has been shown to be highly effective against honeybees, which are critical for pollination and the production of many crops. N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has also been shown to be effective against other pests, including aphids, whiteflies, and thrips. In addition to its insecticidal properties, N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylureaone has been studied for its potential as a fungicide and herbicide.
Eigenschaften
IUPAC Name |
1-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-2-9-19-16(21)20-11-12-6-5-10-18-15(12)22-14-8-4-3-7-13(14)17/h3-8,10H,2,9,11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPITIJMKIZYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=C(N=CC=C1)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5195268.png)
![6-chloro-2-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B5195271.png)

![2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5195295.png)

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5195305.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1H-1,2,3-triazol-1-yl]-N,N-diethylacetamide](/img/structure/B5195311.png)
![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)
![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)

![(2S)-2-isopropyl-1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-4-methylpiperazine](/img/structure/B5195353.png)

